Tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate
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Overview
Description
The compound “Tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate” is likely to be an organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The 3-azido group indicates the presence of an azide functional group (-N3), and the methylsulfonyloxy group suggests the presence of a sulfonyl group attached to a methyl group. The tert-butyl group is a common bulky alkyl group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its stereo-centers. As the compound name indicates, it has two chiral centers at the 3rd and 4th positions of the pyrrolidine ring, which are both in the R configuration .Chemical Reactions Analysis
The azide group is known for its participation in click reactions, such as the Huisgen 1,3-dipolar cycloaddition . The sulfonyl group could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the functional groups present in the molecule .Scientific Research Applications
Asymmetric Synthesis
This compound is utilized in the asymmetric synthesis of amines , leveraging its structural attributes for creating a wide array of enantioenriched compounds. For instance, N-tert-butanesulfinyl imines, which share a similar structural motif, are employed as intermediates for producing a diverse range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as alpha- and beta-amino acids. This methodology is heralded for its versatility and efficiency in synthesizing compounds with precise chiral control (Ellman, Owens, & Tang, 2002).
Synthesis of Biotin Intermediates
The compound is also pivotal in synthesizing intermediates for biologically significant molecules like Biotin . A study demonstrated the synthesis of a structurally related compound, Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, from L-cystine, which plays a crucial role in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Chiral Auxiliary in Organic Synthesis
Another application involves its role as a chiral auxiliary in organic synthesis, facilitating the preparation of various enantiomerically pure compounds. This includes its use in dynamic kinetic resolution processes for stereoselective alkylation, showcasing its utility in producing key building blocks for biologically active compounds with high stereoselectivity (Kubo et al., 1997).
Nucleophilic Substitutions and Radical Reactions
It serves as a foundational block for nucleophilic substitutions and radical reactions , where derivatives of tert-butyl phenylazocarboxylates undergo transformations to produce various functionalized organic molecules. These reactions highlight the compound's flexibility and utility in organic synthesis, enabling modifications through oxygenation, halogenation, and coupling processes (Jasch, Höfling, & Heinrich, 2012).
Catalytic Reactions
Moreover, the compound's framework is beneficial in catalytic reactions , such as the iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to a nitrogen atom, showcasing its potential in creating novel organic transformations and facilitating the synthesis of complex organic structures with environmental adaptability (Wei et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O5S/c1-10(2,3)18-9(15)14-5-7(12-13-11)8(6-14)19-20(4,16)17/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFMGGHHMYAOKN-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OS(=O)(=O)C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate |
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